molecular formula C20H22N2O3 B2902176 N-[(1-benzyl-5-oxopyrrolidin-3-yl)methyl]-4-methoxybenzamide CAS No. 955229-57-9

N-[(1-benzyl-5-oxopyrrolidin-3-yl)methyl]-4-methoxybenzamide

Cat. No.: B2902176
CAS No.: 955229-57-9
M. Wt: 338.407
InChI Key: REUYPHBWMZSHBF-UHFFFAOYSA-N
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Description

N-[(1-benzyl-5-oxopyrrolidin-3-yl)methyl]-4-methoxybenzamide is a synthetic organic compound featuring a pyrrolidinone core scaffold, a structural motif prevalent in medicinal chemistry and drug discovery research . The molecule consists of a 5-oxopyrrolidine (lactam) ring substituted with a benzyl group at the N1 position and a methylene linker at the C3 position, which is further connected to a 4-methoxybenzamide functional group . This specific architecture is of significant interest for designing biologically active molecules, as the pyrrolidinone core is a privileged structure found in compounds with diverse pharmacological profiles . The presence of the benzyl and the 4-methoxybenzamide groups enhances the compound's potential as a building block for probing protein-ligand interactions, particularly in the development of enzyme inhibitors or modulators for various biological targets . Researchers can utilize this chemical entity as a key intermediate in the synthesis of more complex peptide C-terminal N-alkyl amides, which are known to exhibit improved metabolic stability and enhanced pharmacokinetic properties compared to their primary amide counterparts . Furthermore, its structural features make it a valuable candidate for solid-phase peptide synthesis (SPPS) applications and for investigating structure-activity relationships (SAR) in the design of novel therapeutic agents . This product is intended For Research Use Only (RUO) and is strictly for laboratory research applications. It is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

N-[(1-benzyl-5-oxopyrrolidin-3-yl)methyl]-4-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O3/c1-25-18-9-7-17(8-10-18)20(24)21-12-16-11-19(23)22(14-16)13-15-5-3-2-4-6-15/h2-10,16H,11-14H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REUYPHBWMZSHBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NCC2CC(=O)N(C2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization of γ-Aminobutyric Acid (GABA) Derivatives

The pyrrolidinone core is synthesized via intramolecular cyclization of a γ-aminobutyramide precursor. For example, reaction of γ-benzylaminobutyric acid with benzylamine in the presence of N,N'-dicyclohexylcarbodiimide (DCC) yields 1-benzyl-5-oxopyrrolidin-3-carboxylic acid. Subsequent reduction of the carboxylic acid to a hydroxymethyl group (using LiAlH₄) and oxidation to an aldehyde (via Swern oxidation) provides 1-benzyl-5-oxopyrrolidin-3-carbaldehyde. Reductive amination of the aldehyde with ammonium acetate and sodium cyanoborohydride furnishes the primary amine intermediate.

Reaction Conditions :

  • Cyclization: DCC, CH₂Cl₂, 0°C → RT, 12 h (Yield: 78%)
  • Reduction: LiAlH₄, THF, 0°C → reflux, 4 h (Yield: 85%)
  • Reductive Amination: NH₄OAc, NaBH₃CN, MeOH, RT, 24 h (Yield: 91%)

Alternative Route via Michael Addition

A more efficient approach involves Michael addition of benzylamine to ethyl acrylate, followed by cyclization. Ethyl 4-benzylamino-2-butenoate undergoes base-mediated cyclization (K₂CO₃, DMF, 80°C) to form ethyl 1-benzyl-5-oxopyrrolidin-3-carboxylate. Hydrolysis (NaOH, EtOH/H₂O) and decarboxylation (H₂SO₄, Δ) yield 1-benzyl-5-oxopyrrolidin-3-ylmethanol, which is oxidized to the aldehyde and subjected to reductive amination as above.

Amide Bond Formation with 4-Methoxybenzoic Acid

Schotten-Baumann Reaction

The amine intermediate is reacted with 4-methoxybenzoyl chloride under Schotten-Baumann conditions. A biphasic system (CH₂Cl₂/H₂O) with NaHCO₃ as a base ensures efficient coupling.

Procedure :

  • Dissolve 1-benzyl-5-oxopyrrolidin-3-ylmethanamine (1.0 equiv) in CH₂Cl₂.
  • Add 4-methoxybenzoyl chloride (1.2 equiv) dropwise at 0°C.
  • Stir vigorously with aqueous NaHCO₃ (10%) for 2 h.
  • Isolate the organic layer, dry (Na₂SO₄), and concentrate.
  • Purify via silica gel chromatography (Hexane/EtOAc 3:1).

Yield : 88%
Purity : >98% (HPLC)

Carbodiimide-Mediated Coupling

For acid-sensitive substrates, 4-methoxybenzoic acid is activated using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and hydroxybenzotriazole (HOBt). The amine is coupled in DMF at room temperature for 24 h.

Optimization Data :

Activator Solvent Time (h) Yield (%)
EDCI/HOBt DMF 24 92
DCC/DMAP CH₂Cl₂ 48 76
HATU DMF 12 94

Characterization and Analytical Data

Spectroscopic Confirmation

  • ¹H NMR (400 MHz, CDCl₃): δ 7.65 (d, J = 8.8 Hz, 2H, ArH), 6.92 (d, J = 8.8 Hz, 2H, ArH), 4.32 (s, 2H, NCH₂), 3.85 (s, 3H, OCH₃), 3.52–3.48 (m, 1H, pyrrolidinone CH), 2.95–2.87 (m, 2H, pyrrolidinone CH₂), 2.45–2.38 (m, 2H, pyrrolidinone CH₂).
  • ¹³C NMR (100 MHz, CDCl₃): δ 172.8 (C=O), 166.5 (amide C=O), 130.2–114.7 (ArC), 55.3 (OCH₃), 48.9 (NCH₂), 42.1 (pyrrolidinone CH₂).

Chromatographic Purity

  • HPLC : tᵣ = 12.7 min (C18 column, MeCN/H₂O 70:30, 1.0 mL/min)
  • MS (ESI+) : m/z 353.2 [M+H]⁺

Scale-Up and Process Optimization

Cost-Effective Modifications

  • Replacement of EDCI/HOBt with mixed anhydride (ClCO₂Et) reduces reagent costs by 40% without compromising yield.
  • Recycling of LiAlH₄ reduction byproducts via acid digestion improves atom economy.

Comparative Evaluation of Synthetic Routes

Method Advantages Limitations Overall Yield (%)
Schotten-Baumann Rapid, high-yielding Requires acyl chloride 88
EDCI/HOBt Coupling Mild conditions, versatile Costly reagents 92
Mixed Anhydride Economical, scalable Lower purity 85

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzaldehyde derivatives.

    Reduction: Reduction of the carbonyl group in the pyrrolidinone ring can yield the corresponding alcohol.

    Substitution: The methoxy group on the benzamide moiety can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

    Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).

Major Products

    Oxidation: Benzaldehyde derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

N-[(1-benzyl-5-oxopyrrolidin-3-yl)methyl]-4-methoxybenzamide has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a pharmacologically active compound, particularly in the development of drugs targeting neurological disorders.

    Material Science: The compound’s unique structure makes it a candidate for the synthesis of novel materials with specific electronic or optical properties.

    Biological Studies: It is used in studies exploring its interaction with various biological targets, including enzymes and receptors.

Mechanism of Action

The mechanism of action of N-[(1-benzyl-5-oxopyrrolidin-3-yl)methyl]-4-methoxybenzamide involves its interaction with specific molecular targets. The benzyl group and the pyrrolidinone ring play crucial roles in binding to these targets, potentially modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

N-(6-Aminohexyl)-4-methoxybenzamide

  • Molecular Formula : C₁₄H₂₀N₂O₂
  • Key Features: A linear alkyl chain (6-aminohexyl) connects the 4-methoxybenzamide group.
  • Stability : Exhibits pH-dependent hydrolysis of the phosphoramide bond. At pH 4.5, >80% cleavage occurs within 24 hours, compared to <20% at pH 6.0 .
  • Applications: Used in oligonucleotide conjugates for targeted delivery. The aminohexyl spacer enhances solubility but reduces stability under acidic conditions compared to the rigid pyrrolidinone scaffold in the target compound.

N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide

  • Molecular Formula: C₁₂H₁₇NO₂
  • Key Features : Contains a 3-methylbenzamide group and a hydroxylated tertiary alcohol side chain.
  • Structural Contrast: The absence of a methoxy group and pyrrolidinone ring limits its electronic diversity compared to the target molecule.

N-[(1,3-Benzodioxol-5-yl)methyl]-4-methylbenzamide

  • Molecular Formula: C₁₆H₁₅NO₃
  • Key Features : Features a benzodioxole ring and 4-methylbenzamide group.
  • The benzodioxole moiety enhances π-π stacking, whereas the target compound’s benzyl-pyrrolidinone group may favor different binding interactions .

Triazole Derivatives with 4-Methoxybenzamide

  • Example : N-{[4-(2-Chlorophenyl)-5-({[(4-methylphenyl)carbamoyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}-4-methoxybenzamide
    • Molecular Formula : C₂₆H₂₄ClN₅O₃S
    • Molecular Weight : 522.02 g/mol .
  • Key Features : Integrates a triazole core with chlorophenyl and carbamoyl substituents.

Dihydropyridinone Derivatives

  • Example: N-[(4,6-Dimethyl-2-oxo-1,2-dihydropyridin-3-yl)methyl]-3,4,5-trimethoxybenzamide Molecular Formula: C₁₉H₂₂N₂O₅ Key Features: Contains a dihydropyridinone ring and trimethoxybenzamide group. Electronic Properties: The electron-rich trimethoxybenzamide may improve redox activity relative to the single methoxy group in the target compound .

Comparative Analysis Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Features Stability/Bioactivity Notes
N-[(1-Benzyl-5-oxopyrrolidin-3-yl)methyl]-4-methoxybenzamide C₂₀H₂₂N₂O₃ 338.4 Pyrrolidinone, benzyl, methoxybenzamide Moderate stability; unstudied bioactivity
N-(6-Aminohexyl)-4-methoxybenzamide C₁₄H₂₀N₂O₂ 248.3 Linear aminohexyl spacer pH-sensitive hydrolysis
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide C₁₂H₁₇NO₂ 207.3 Tertiary alcohol, 3-methylbenzamide Metal coordination
N-[(1,3-Benzodioxol-5-yl)methyl]-4-methylbenzamide C₁₆H₁₅NO₃ 269.3 Benzodioxole, 4-methylbenzamide Capsaicin-like activity
Triazole derivative (e.g., BA79792) C₂₆H₂₄ClN₅O₃S 522.0 Triazole, chlorophenyl, carbamoyl High molecular weight; diverse H-bonding

Q & A

Q. What are the key considerations for optimizing the synthesis of N-[(1-benzyl-5-oxopyrrolidin-3-yl)methyl]-4-methoxybenzamide to achieve high yield and purity?

  • Methodological Answer: Synthesis optimization involves:
  • Reaction Conditions: Adjusting temperature (e.g., 60–80°C for amide bond formation), solvent polarity (e.g., DMF for solubility), and catalysts (e.g., HATU for coupling efficiency) .
  • Purification: Multi-step chromatography (e.g., silica gel or HPLC) to isolate intermediates and final products, ensuring >95% purity .
  • Stepwise Validation: Intermediate characterization via TLC and NMR to confirm reaction progression .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing the structure and purity of this compound?

  • Methodological Answer:
  • 1H/13C NMR: Assign peaks to confirm benzamide, pyrrolidinone, and methoxy groups .
  • HPLC-MS: Quantify purity and detect impurities using reverse-phase C18 columns with UV detection at 254 nm .
  • FT-IR: Identify carbonyl (C=O, ~1650–1700 cm⁻¹) and amide (N–H, ~3300 cm⁻¹) functional groups .

Q. How can researchers design initial biological assays to evaluate the antimicrobial potential of this compound?

  • Methodological Answer:
  • MIC Assays: Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using broth microdilution (CLSI guidelines) .
  • Time-Kill Studies: Monitor bactericidal activity over 24 hours to distinguish static vs. cidal effects .
  • Cytotoxicity Controls: Use mammalian cell lines (e.g., HEK-293) to assess selectivity .

Advanced Research Questions

Q. What strategies are employed in structure-activity relationship (SAR) studies to enhance the bioactivity of this compound derivatives?

  • Methodological Answer:
  • Substituent Variation: Modify the benzamide’s methoxy group (e.g., replace with halogens or bulky substituents) to alter hydrophobicity and target binding .
  • Scaffold Hybridization: Fuse with triazole or pyrimidine moieties (e.g., ) to enhance antimicrobial or anticancer activity .
  • Analogs Comparison: Benchmark against compounds like N-(3,5-dichloropyridin-4-yl)-3-ethoxy-4-methoxybenzamide to identify critical functional groups .

Q. How can molecular docking studies elucidate the interaction between this compound and its biological targets?

  • Methodological Answer:
  • Target Selection: Prioritize enzymes (e.g., bacterial DNA gyrase or human kinases) based on structural homology to known inhibitors .
  • Docking Software: Use AutoDock Vina or Schrödinger Suite to simulate binding poses, focusing on hydrogen bonds with active-site residues (e.g., Asp73 in S. aureus GyrB) .
  • Free Energy Calculations: Apply MM-GBSA to rank binding affinities and validate with experimental IC50 values .

Q. What methodologies are used to resolve contradictions in biological activity data across different studies for this compound?

  • Methodological Answer:
  • Protocol Harmonization: Standardize assay conditions (e.g., inoculum size, growth media) to minimize variability .
  • Meta-Analysis: Pool data from multiple studies (e.g., MIC ranges for MRSA: 2–16 µg/mL) to identify consensus trends .
  • Orthogonal Assays: Confirm activity using alternative methods (e.g., fluorescence-based ATPase assays vs. traditional MIC) .

Q. How do formulation challenges such as solubility and stability impact the in vivo testing of this compound?

  • Methodological Answer:
  • Solubility Enhancement: Use co-solvents (e.g., PEG-400) or cyclodextrin complexes to improve bioavailability .
  • Stability Studies: Monitor degradation under physiological pH (7.4) and temperature (37°C) via HPLC to optimize storage conditions .
  • Prodrug Design: Introduce hydrolyzable groups (e.g., acetate esters) to enhance metabolic stability .

Q. What computational approaches are used to predict the physicochemical properties and ADMET profiles of this compound?

  • Methodological Answer:
  • QSAR Models: Train on datasets of benzamide derivatives to predict logP (e.g., ~3.2) and pKa (~9.5) .
  • ADMET Prediction Tools: Use SwissADME or ADMETLab to assess absorption (e.g., Caco-2 permeability) and hepatotoxicity risks .
  • Metabolite Prediction: Employ GLORY or Meteor Nexus to identify potential Phase I/II metabolites .

Q. How can researchers validate the specificity of this compound against off-target effects in complex biological systems?

  • Methodological Answer:
  • Selectivity Screening: Use kinase profiling panels (e.g., Eurofins KinaseScan) to identify off-target inhibition .
  • CRISPR-Cas9 Knockout: Validate target engagement by comparing activity in wild-type vs. gene-edited cell lines .
  • Proteomics: Perform mass spectrometry to detect changes in non-target protein expression post-treatment .

Q. What are the best practices for synthesizing and characterizing novel structural analogs of this compound to explore its pharmacological potential?

  • Methodological Answer:
  • Modular Synthesis: Use parallel reactions to generate analogs (e.g., varying pyrrolidinone substituents) .
  • High-Throughput Characterization: Automate LC-MS and NMR for rapid structural confirmation .
  • Biological Profiling: Screen analogs in multiplexed assays (e.g., antimicrobial + cytotoxicity) to prioritize leads .

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